BzATP (ammonium salt)
Description
Overview of Purinergic Signaling Systems
Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, most notably adenosine (B11128) triphosphate (ATP) and adenosine. wikipedia.org This signaling system is integral to a vast array of physiological processes. Initially identified in 1970 as the mechanism behind non-adrenergic, non-cholinergic neurotransmission, it is now understood that ATP functions as a co-transmitter in the majority of nerves within both the central and peripheral nervous systems. wikipedia.orgnih.gov
The purinergic signaling cascade involves the release of nucleotides, which can then be broken down by enzymes on the cell surface known as ectonucleotidases. nih.gov The system is composed of transporters, enzymes, and receptors that manage the synthesis, release, action, and inactivation of ATP and its breakdown product, adenosine. wikipedia.org The signaling effects of other nucleotides like uridine (B1682114) triphosphate (UTP) and uridine diphosphate (B83284) (UDP) are often comparable to those of ATP. wikipedia.org
There are three main classes of purinergic receptors: P1, P2X, and P2Y receptors. wikipedia.org P1 receptors are activated by adenosine, while P2 receptors are activated by ATP and other nucleotides. nih.gov The P2X receptors are ligand-gated ion channels, and there are seven subtypes (P2X1-7). nih.govresearchgate.net The P2Y receptors are G protein-coupled receptors, with eight known subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11-14). nih.govfrontiersin.org These receptors are widely distributed on both neuronal and non-neuronal cells and appeared early in evolutionary history. nih.govimrpress.com
Purinergic signaling plays a crucial role in both short-term events like neurotransmission and neuromodulation, and long-term (trophic) functions such as cell proliferation, differentiation, and death during development and regeneration. nih.govimrpress.com Its involvement extends to embryonic development and the function of stem cells. nih.govresearchgate.net The growing body of research on the pathophysiology of purinergic signaling has led to the development of therapeutic strategies for a wide range of conditions, including stroke, thrombosis, pain, cancer, and neurodegenerative diseases. nih.govnih.gov
BzATP as a Canonical Purinergic Agonist and Research Tool
2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate, commonly known as BzATP, is a synthetic analog of ATP that serves as a potent agonist for purinergic receptors, particularly the P2X7 receptor. frontiersin.orgapexbt.com It is considered a canonical agonist and a valuable research tool due to its significantly higher potency at the P2X7 receptor compared to the endogenous agonist, ATP. apexbt.comrndsystems.com BzATP exhibits a 5- to 30-fold greater potency at the P2X7 receptor than ATP. apexbt.comcaymanchem.com
While it is a powerful activator of the P2X7 receptor, BzATP is not entirely selective and can also activate other P2X receptor subtypes, such as P2X1 and P2X3, though without the same marked superiority over ATP. frontiersin.orgapexbt.comhellobio.com This compound is also utilized as a photoaffinity label for ATPases, allowing researchers to study adenine (B156593) nucleotide binding sites. apexbt.comhellobio.com The benzoylbenzoyl group in its structure enables it to be covalently cross-linked to the receptor upon exposure to ultraviolet light, a property that is instrumental in studying receptor activation mechanisms. jneurosci.org
The triethylammonium (B8662869) salt form of BzATP is commonly used in research. rndsystems.comhellobio.commedchemexpress.com It is important to note that the triethylamine (B128534) component can have independent effects on cytosolic pH, which researchers must account for in their experiments. nih.gov
Historical Context of BzATP Research
The journey of BzATP in purinergic signaling research is intertwined with the broader exploration of this field. The initial proposal of purinergic neurotransmission in 1972 set the stage for identifying and characterizing the receptors involved. nih.govimrpress.com As the understanding of P2 receptors grew, so did the need for specific pharmacological tools to dissect their functions.
BzATP emerged as a key compound in this endeavor. Its development as a potent P2X7 receptor agonist was a significant step forward. nih.gov Early studies focused on characterizing its pharmacological profile, establishing its higher potency compared to ATP at the P2X7 receptor. rndsystems.comhellobio.com The identification of the P2Z receptor as the P2X7 receptor was a landmark discovery, with BzATP playing a role in this characterization. rndsystems.comhellobio.com
Over the years, BzATP has been instrumental in a multitude of studies aimed at understanding the physiological and pathological roles of the P2X7 receptor. nih.gov Its use as a photoaffinity label, first described in the early 1980s for studying mitochondrial F1-ATPase, provided a powerful technique for investigating nucleotide binding sites. apexbt.comcaymanchem.com The commercial availability of BzATP and other purinergic research compounds has been crucial for the advancement of the field. nih.gov
Significance of BzATP in Current Academic Research Paradigms
BzATP continues to be a vital tool in contemporary purinergic signaling research. Its ability to potently activate the P2X7 receptor makes it indispensable for studying the diverse functions of this receptor in health and disease.
Current research paradigms utilizing BzATP span a wide range of areas:
Neuroinflammation and Neurodegenerative Diseases: BzATP is used to investigate the role of P2X7 receptor activation in neuroinflammatory processes and its implications in conditions like Huntington's disease and Alzheimer's disease. frontiersin.orgnih.govnih.gov Studies have shown that BzATP can induce cell death in neuronal models of Huntington's disease. nih.govnih.gov
Cancer Research: The involvement of the P2X7 receptor in tumor cell proliferation and migration is an active area of investigation, with BzATP being used to stimulate these processes in cancer cell lines, such as human glioma cells. apexbt.commedchemexpress.com
Pain and Sensory Transmission: Research on the role of the purinergic system in pain has utilized BzATP to activate P2X7 receptors on satellite glial cells in dorsal root ganglia, leading to increased neuronal excitability. nih.gov
Inflammatory Responses: BzATP is employed to study the P2X7 receptor's role in inflammatory responses, including the activation of the NLRP3 inflammasome and the release of inflammatory cytokines. rndsystems.comresearchgate.net
Ion Channel Gating and Function: The unique properties of BzATP are leveraged to study the complex gating mechanisms of P2X receptors, including the transition to a large-conductance pore. jneurosci.org
The continued use of BzATP in these and other research areas underscores its enduring significance as a fundamental tool for probing the intricacies of purinergic signaling.
Detailed Research Findings
BzATP Potency at P2X Receptors
| Receptor Subtype | Species | EC50 (µM) | pEC50 | Reference(s) |
|---|---|---|---|---|
| P2X1 | Rat | - | 8.7 | rndsystems.com |
| P2X1 | - | - | 8.74 | medchemexpress.com |
| P2X2 | - | - | 5.26 | medchemexpress.com |
| P2X3 | - | - | 7.10 | medchemexpress.com |
| P2X2/3 | - | - | 7.50 | medchemexpress.com |
| P2X4 | - | - | 6.19 | medchemexpress.com |
| P2X7 | Rat | 3.6 | 5.33 | rndsystems.commedchemexpress.com |
| P2X7 | Human | 7 | - | rndsystems.com |
Effects of BzATP in Different Research Models
| Research Area | Model System | Key Finding | Reference(s) |
|---|---|---|---|
| Cancer | Human Glioma Cells (U87, U251) | Promoted proliferation and migration. | apexbt.commedchemexpress.com |
| Sepsis | Animal Model (CLP induction) | Increased P2X7R expression in the intestines. | apexbt.commedchemexpress.com |
| Huntington's Disease | Rat Striatal Cells (ST14A/Q120) | Induced cellular death. | nih.govnih.gov |
| Huntington's Disease | Mouse Corticostriatal Slices (R6/2) | Reduced synaptic transmission to a larger extent than in wild-type mice. | nih.govnih.gov |
| Pain | In vivo mouse model (GFAP-GCaMP6s) | Induced concentration-dependent activation of satellite glial cells. | nih.gov |
Properties
Molecular Formula |
C24H24N5O15P3 · NH4+ |
|---|---|
Molecular Weight |
732.4 |
InChI |
InChI=1S/C24H24N5O15P3.3C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;3*1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,2 |
InChI Key |
AADKHJSQSFOHSH-OPJALISJSA-N |
SMILES |
O[C@H]1[C@H](N2C=NC3=C2N=CN=C3N)O[C@H](COP(OP(OP(O)(O)=O)(O)=O)(O)=O)[C@H]1OC(C4=CC=C(C(C5=CC=CC=C5)=O)C=C4)=O.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC |
Synonyms |
(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-yl 4-benzoylbenzoate, ammonium salt |
Origin of Product |
United States |
Molecular Mechanisms of Bzatp Action at P2 Receptors
P2X Receptor Subtype Selectivity and Potency of BzATP
BzATP is recognized as a potent agonist at P2X receptors, but its selectivity and potency vary significantly among the different subtypes and across species. caymanchem.com
Specificity for P2X7 Receptors Across Species
BzATP is most renowned for its high potency at the P2X7 receptor, often exhibiting 5- to 30-fold greater potency than ATP itself. caymanchem.commdpi.com This characteristic makes it a prototypic agonist for studying P2X7 receptor function. nih.gov However, this potency is not uniform across different species. For instance, the half-maximal effective concentration (EC50) for BzATP at the human, rat, and mouse P2X7 receptors are approximately 0.7 µM, 3.6 µM, and 285 µM, respectively, highlighting a significantly lower sensitivity in the mouse. caymanchem.comhellobio.comselleckchem.com Studies have shown that BzATP is 10 to 100 times more effective at inducing ion influx and YO-PRO uptake in human P2X7 receptors compared to those in rats and mice. mdpi.com This species-dependent variation in potency is a critical consideration in experimental design and data interpretation. nih.gov The higher affinity of BzATP at the rat P2X7 receptor compared to the mouse has been a notable point of difference in numerous studies. nih.govresearchgate.net
Interactions with Other P2X Receptor Subtypes (e.g., P2X1, P2X2, P2X3, P2X4)
While BzATP is a potent P2X7 receptor agonist, it is not entirely selective and interacts with other P2X receptor subtypes. caymanchem.comresearchgate.net
P2X1 Receptor: BzATP is a potent agonist at the P2X1 receptor, with a reported pEC50 of 8.7. hellobio.comselleckchem.commedchemexpress.com However, it acts as a partial agonist, evoking currents equivalent in amplitude to a sub-maximal concentration of ATP. nih.gov
P2X2 Receptor: BzATP is a partial agonist at P2X2 receptors, eliciting only about 20% of the current response compared to a saturating concentration of ATP. nih.govfrontiersin.org It has a pEC50 of approximately 5.26 for this subtype. selleckchem.commedchemexpress.com
P2X3 Receptor: BzATP also activates P2X3 receptors with a pEC50 of 7.1. hellobio.comselleckchem.commedchemexpress.com
P2X4 Receptor: The P2X4 receptor is activated by BzATP, with a reported pEC50 of 6.19. selleckchem.commedchemexpress.comfrontiersin.org
Heteromeric Receptors: BzATP also demonstrates activity at heteromeric P2X receptors, such as P2X2/3, with a pEC50 of 6.1. hellobio.com For P2X2/5 receptors, BzATP shows significantly lower efficacy compared to its effect on P2X2 homomers. jneurosci.org
| Receptor Subtype | pEC50 | EC50 (µM) | Species | Notes |
|---|---|---|---|---|
| P2X1 | 8.7 | - | - | Partial agonist hellobio.comselleckchem.commedchemexpress.comnih.gov |
| P2X2 | 5.26 | - | - | Partial agonist selleckchem.commedchemexpress.comnih.govfrontiersin.org |
| P2X3 | 7.1 | - | - | hellobio.comselleckchem.commedchemexpress.com |
| P2X4 | 6.19 | - | - | selleckchem.commedchemexpress.comfrontiersin.org |
| P2X7 | - | 0.7 | Human | caymanchem.com |
| - | 3.6 | Rat | caymanchem.comhellobio.comselleckchem.com | |
| - | 285 | Mouse | caymanchem.comhellobio.comselleckchem.com | |
| P2X2/3 | 6.1 | - | - | hellobio.com |
| P2X2/5 | - | - | - | Lower efficacy than at P2X2 jneurosci.org |
BzATP Binding Kinetics and Ligand-Gated Ion Channel Activation
The binding of BzATP to P2X receptors initiates a cascade of events leading to the opening of the integral ion channel. P2X receptors are ligand-gated ion channels, and their activation allows the passive flow of selected ions across the cell membrane, driven by the electrochemical gradient. nih.gov The process of activation involves the transition of the channel from a closed to an open state upon agonist binding. mdpi.com
Studies have shown that BzATP can be used as a photoaffinity label to investigate the ATP binding site on P2X receptors. nih.gov Upon UV irradiation, BzATP can cross-link to the receptor, often locking it in a desensitized state. nih.gov This technique has been instrumental in demonstrating that BzATP binds to the ATP binding site on the P2X1 receptor. nih.gov
Kinetic modeling of P2X7 receptor activation by BzATP has revealed complex gating mechanisms. jneurosci.org The application of BzATP can induce both monophasic and biphasic currents, depending on the agonist concentration. jneurosci.org At lower concentrations, a monophasic current is typically observed, while higher concentrations can lead to a biphasic response characterized by an initial current followed by a secondary current growth. jneurosci.org This suggests a multi-step activation process.
Allosteric Modulation of BzATP-Evoked P2X Receptor Activity
The activity of P2X receptors in response to BzATP can be modulated by allosteric ligands that bind to sites distinct from the agonist binding site. frontiersin.org These modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to the agonist.
For instance, the actions of BzATP at the human P2X7 receptor can be blocked by the negative allosteric modulator AZ10606120. researchgate.net Similarly, compound-17 has been identified as a non-competitive antagonist of both human and rat P2X7 receptors, reducing the maximal effects of BzATP with little impact on its potency. nih.gov The anti-helminthic drug ivermectin acts as a selective positive allosteric modulator of P2X4 receptors, and molecular docking studies have proposed a plausible binding conformation for ivermectin between the transmembrane domains that would likely stabilize the open channel structure. frontiersin.org
Divalent cations, such as zinc and copper, can also allosterically modulate P2X7 receptor activity. Evidence suggests that these cations directly bind to the receptor, leading to an inhibition of BzATP-evoked currents. researchgate.net
Conformational Changes and Ion Channel Gating Mechanisms Induced by BzATP
The binding of BzATP to the extracellular domain of a P2X receptor triggers significant conformational changes that propagate through the protein to open the ion channel pore. nih.govfrontiersin.org P2X receptors are trimers, and the binding of an agonist to the inter-subunit binding sites is thought to cause a "blooming" or "iris-like" outward movement of the subunits, which in turn pulls the transmembrane helices apart to open the channel gate. frontiersin.org
Structural modeling and experimental studies have provided insights into these conformational shifts. For example, upon activation of the human P2X7 receptor, pairs of residues from adjacent subunits are predicted to move further apart. nih.gov The transition from a closed to an open state involves substantial movements in various domains of the receptor, including the head, dorsal fin, and left flipper domains. frontiersin.org
Kinetic models of P2X7 receptor gating suggest a complex interplay between activation, desensitization, and sensitization. jneurosci.orgnih.gov A Markov state model has been proposed that includes multiple closed, open, and desensitized states to account for the observed monophasic and biphasic current responses to BzATP. jneurosci.org This model suggests that dilation and desensitization are competing processes that regulate P2X7 receptor gating during prolonged stimulation. nih.gov
BzATP Interaction with P2Y Receptors (e.g., P2Y1, P2Y11)
In addition to its well-documented effects on P2X receptors, BzATP also interacts with certain G protein-coupled P2Y receptors.
Modulation of BzATP Potency by Extracellular Factors (e.g., Serum Constituents, Divalent Cations)
The potency of 2'- & 3'-O-(4-benzoylbenzoyl)-ATP (BzATP) as an agonist at P2 receptors, particularly the P2X7 receptor, is not fixed but is subject to significant modulation by various components of the extracellular environment. These factors, which include serum proteins and divalent cations, can markedly alter the effective concentration of BzATP required to elicit a response, a critical consideration in experimental and physiological contexts.
Serum Constituents:
Research has demonstrated that serum constituents can profoundly impact BzATP activity. nih.gov Specifically, bovine serum albumin (BSA) and foetal bovine serum (FBS) have been shown to inhibit responses to BzATP at P2X7 receptors. nih.govnih.gov This inhibitory effect is concentration-dependent; for instance, in studies with human or rat P2X7 receptors, BSA produced a progressive decrease in the potency of BzATP. nih.gov The mechanism underlying this inhibition is not receptor blockade, but rather the binding of the lipophilic BzATP molecule to albumin. nih.govnih.gov This sequestration reduces the amount of free BzATP available to interact with the P2X7 receptor. nih.gov
Interestingly, this inhibitory effect of BSA can be counteracted by the presence of certain lipids. nih.gov Fatty acids, such as arachidonic acid, can markedly increase the potency of BzATP in the presence of BSA. nih.govnih.gov The proposed mechanism is that these lipids compete with BzATP for binding sites on albumin, thereby preventing the sequestration of BzATP and increasing its effective concentration at the receptor. nih.govnih.gov
| Receptor | BSA Concentration (mg/ml) | BzATP pEC50 |
|---|---|---|
| Human P2X7 | 0 | 5.19 |
| Human P2X7 | 0.3 | 4.88 |
| Human P2X7 | 1 | 4.51 |
| Human P2X7 | 3 | 4.01 |
| Rat P2X7 | 0 | 6.14 |
| Rat P2X7 | 0.1 | 5.88 |
| Rat P2X7 | 0.3 | 5.53 |
| Rat P2X7 | 1 | 4.98 |
Divalent Cations:
Extracellular divalent cations are potent modulators of P2X7 receptor function, generally acting as inhibitors. mdpi.com Ions such as calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and copper (Cu²⁺) have been shown to inhibit BzATP-evoked currents and pore formation. nih.govmanchester.ac.uk This inhibition is considered to be primarily due to allosteric modulation, where the cations bind to a site on the receptor that is distinct from the agonist binding site, thereby altering the receptor's affinity for ATP or BzATP. nih.govmanchester.ac.ukrupress.orgsemanticscholar.org
The inhibitory potency varies significantly among different divalent cations. nih.govmanchester.ac.uk For the rat P2X7 receptor, the rank order of inhibitory potency for BzATP-induced responses is: Cu²⁺ > Cd²⁺ = Zn²⁺ > Ni²⁺ >> Mg²⁺ = Co²⁺ > Mn²⁺ > Ca²⁺ = Ba²⁺ >> Sr²⁺. nih.govmanchester.ac.uk This highlights a strong inhibitory effect from transition metals like copper and zinc at micromolar concentrations, whereas physiological millimolar concentrations of magnesium and calcium are required for substantial inhibition. mdpi.comnih.govmanchester.ac.uk
Consequently, the potency of BzATP is markedly enhanced in solutions with low concentrations of divalent cations. nih.govjneurosci.org The removal of extracellular Mg²⁺, for example, can increase the response to BzATP by nearly threefold. arvojournals.org This characteristic potentiation in low divalent cation medium is a hallmark feature used to distinguish P2X7 receptors from other P2X receptor subtypes. nih.gov The inhibitory effect of divalent cations appears to be a crucial physiological brake on P2X7 receptor activation. nih.gov
| Cation | IC50 |
|---|---|
| Copper (Cu²⁺) | 0.5 µM |
| Zinc (Zn²⁺) | 11 µM |
| Magnesium (Mg²⁺) | 0.5 mM |
| Calcium (Ca²⁺) | 2.9 mM |
Cellular and Subcellular Consequences of Bzatp Mediated P2 Receptor Activation
Ion Flux Dynamics Initiated by BzATP
The primary and most immediate consequence of BzATP binding to P2X receptors, especially P2X7R, is the opening of an integral, non-selective cation channel. This event initiates a rapid and significant alteration in the ionic equilibrium across the plasma membrane, characterized by the influx of calcium and sodium ions and the efflux of potassium ions. plos.org
Activation of P2X7 receptors by BzATP leads to a significant and sustained increase in the intracellular calcium concentration ([Ca2+]i). arvojournals.org This elevation is primarily due to the influx of calcium from the extracellular environment through the receptor's ion channel. arvojournals.orgnih.gov Studies on rat retinal ganglion cells have demonstrated that BzATP induces a large, sustained increase in Ca2+, and this response is dependent on the presence of extracellular Ca2+. arvojournals.org In fact, in the absence of extracellular calcium, the BzATP-induced increase in cellular Ca2+ is completely abolished. arvojournals.org
The potency of BzATP in elevating intracellular calcium is notably higher than that of ATP. For instance, at a concentration of 10 μM, BzATP was found to be over 100-fold more effective than ATP at increasing [Ca2+]i in retinal ganglion cells. arvojournals.org The response to BzATP can also be modulated by other ions; the removal of extracellular Mg2+ has been shown to enhance the BzATP-stimulated increase in [Ca2+]i, suggesting an inhibitory effect of magnesium on the P2X7 receptor channel. arvojournals.orgnih.gov
While the primary pathway for Ca2+ entry is through the P2X7R channel itself, some research suggests the involvement of other mechanisms. In rat conjunctival goblet cells, for example, the increase in cytosolic free calcium upon stimulation with BzATP is thought to occur mainly through the release of calcium from endoplasmic reticulum (ER) stores. arvojournals.org Additionally, in some contexts, excessive Ca2+ influx through L-type calcium channels has been implicated as a contributor to the cellular effects of BzATP. arvojournals.org
| Agonist Concentration | Fold Increase in Ca2+ (BzATP vs. ATP) |
|---|---|
| 10 μM | 112-fold |
| 30 μM | 62-fold |
| 100 μM | 23-fold |
Data sourced from studies on rat retinal ganglion cells. The Ca2+ levels were determined during the final 10 seconds of agonist application. arvojournals.org
Concurrent with the influx of cations like Ca2+ and Na+, the activation of the P2X7 receptor by BzATP also facilitates the efflux of potassium (K+) ions from the cell. plos.orgresearchgate.net This rapid loss of intracellular potassium is a critical event that contributes to the depolarization of the cell membrane and is a prerequisite for several downstream signaling events. For instance, in THP-1-derived macrophages, BzATP-induced mitochondrial membrane depolarization is dependent on potassium efflux. researchgate.net This efflux is a key trigger for the assembly of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses.
A hallmark of P2X7R activation by agonists like BzATP is its dual permeability state. Initial, brief stimulation leads to the opening of a channel permeable to small cations such as Na+, Ca2+, and K+. plos.org However, sustained or repeated application of BzATP induces a remarkable change in the receptor's properties, leading to the formation of a large, non-selective pore in the plasma membrane. plos.orgresearchgate.net This pore allows the passage of larger molecules, up to approximately 900 Da in size, that are normally impermeant. plos.org
The formation of this macropore can be visualized experimentally using fluorescent dyes like YO-PRO-1. researchgate.net Studies on human conjunctival and corneal cells have shown that BzATP induces a faster and more significant uptake of YO-PRO-1 dye compared to ATP, indicating a greater degree of membrane permeabilization. researchgate.net This increased permeability has profound consequences for the cell, disrupting cellular homeostasis and potentially leading to cell death. arvojournals.org The transition from a small channel to a large pore is a complex process that is not yet fully understood but is a critical aspect of BzATP-mediated cellular responses. plos.org
Membrane Potential Alterations and Electrophysiological Responses
The significant ion fluxes initiated by BzATP binding to P2X7 receptors inevitably lead to substantial changes in the cell's membrane potential. The net influx of positively charged ions (Ca2+ and Na+) and efflux of K+ causes a rapid and pronounced depolarization of the plasma membrane. molbiolcell.org In some cases, the ion conductance through the activated receptors is sufficient to cause a near-complete collapse of the plasma membrane potential. molbiolcell.org
Beyond the plasma membrane, BzATP can also induce depolarization of the mitochondrial membrane. researchgate.net In THP-1-derived macrophages, this effect was shown to be reversible by a P2X7R antagonist and high extracellular potassium, linking it directly to the ion fluxes occurring at the cell surface. researchgate.net
Electrophysiological studies have further detailed the functional consequences of these membrane potential changes. In corticostriatal brain slices, the application of BzATP induces a reduction in the amplitude of field potentials (FP), suggesting an alteration of synaptic transmission. nih.gov This effect was found to be more pronounced in a mouse model of Huntington's disease. nih.gov Conversely, in the dorsal root ganglia (DRG), BzATP increases the excitability of neurons. nih.gov This suggests that intra-ganglionic purinergic signaling initiated by P2X7R activation can trigger SGC-neuron interactions that enhance neuronal sensitivity. nih.gov
| Genotype | FP Amplitude (% of Baseline after BzATP) | Statistical Significance |
|---|---|---|
| Wild-Type (WT) Mice | 82.08 ± 8.12% | Not Significant |
| R6/2 (HD Model) Mice | 47.27 ± 10.61% | Significant vs. WT and Basal |
Data from extracellular electrophysiology experiments where slices were perfused with 50 μM BzATP for 20 minutes. nih.gov
Downstream Intracellular Signaling Cascades
The ion fluxes and membrane depolarization triggered by BzATP are the initial steps in a series of more complex downstream intracellular signaling cascades. P2X7R activation is known to initiate diverse cellular responses, including cytokine release, reorganization of the plasma membrane, and regulation of cell survival and proliferation. nih.govplos.org These processes are mediated by a network of intracellular signaling proteins that are activated subsequent to the initial ionic events. For example, P2X7R function has been linked to the PI3K/Akt inflammatory pathway and the subsequent activation of vascular endothelial growth factor (VEGF). plos.org
Among the various downstream pathways, the Mitogen-Activated Protein Kinase (MAPK) signaling cascade has been identified as a key player in mediating the effects of P2X7R activation. The MAPK family, which includes extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinases (JNKs), is involved in regulating a wide array of cellular processes such as proliferation, differentiation, inflammation, and apoptosis.
Activation of P2X7R has been shown to lead to the phosphorylation and activation of ERK1/2. plos.org Furthermore, studies investigating ATP-induced apoptosis in macrophages have highlighted the essential role of the ASK1-p38 MAPK pathway, which is dependent on reactive oxygen species (ROS). tums.ac.ir As BzATP is a potent ATP analog, these findings suggest that the MAPK pathway is a significant downstream effector of BzATP-mediated P2X7R signaling, linking the initial ion flux to long-term changes in gene expression and cellular function.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
ERK1/2 and JNK Pathways
The activation of P2X7R by BzATP is a known trigger for the mitogen-activated protein kinase (MAPK) signaling cascades, including the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and c-Jun N-terminal kinase (JNK) pathways. These pathways are crucial in regulating cellular processes like proliferation and survival. In various cancer cell lines, including glioma, BzATP-mediated P2X7R activation promotes survival and proliferation through the ERK1/2 and JNK pathways researchgate.net.
Studies in macrophages have revealed that BzATP and ATP can activate ERK1/2 through distinct mechanisms. The activation of ERK1/2 by BzATP is dependent on tyrosine kinases and Src protein kinases, as it can be blocked by inhibitors like genistein (B1671435) and tyrphostin nih.gov. In contrast, ATP-induced ERK1/2 activation is mediated by protein kinase C (PKC) nih.gov. This suggests that while both agonists target P2 receptors, they couple to downstream MAPK pathways via different intermediate signaling molecules. In microglial cells, however, BzATP stimulation has been observed to cause a dephosphorylation of both ERK and AKT, indicating a cell-type-specific response that can lead to cell death researchgate.net.
The JNK pathway, often associated with cellular stress and apoptosis, is also engaged by BzATP. Activation of the P2X7 receptor in macrophages has been shown to lead to JNK activation and subsequent apoptotic induction nih.gov.
NF-κB Signaling Modulation
BzATP is a significant modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival. In airway epithelial cells, BzATP increases NF-κB transcriptional activity and enhances TNF-α-induced NF-κB activation atsjournals.orgnih.gov. This process is dependent on calcium entry and involves the subsequent activation of the IκB kinase (IKK) complex, which is a critical step in the canonical NF-κB pathway atsjournals.orgnih.gov. The activation of IKK by BzATP in these cells is mediated by P2X7 channels atsjournals.org.
In murine macrophage cell lines, BzATP, in conjunction with lipopolysaccharide (LPS), can lead to a cooperative activation of NF-κB. This is achieved by delaying the reappearance of the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. This sustained degradation of IκBα leads to prolonged NF-κB activity researchgate.net. This modulation of NF-κB signaling underscores the role of BzATP in amplifying inflammatory responses in immune cells.
Inflammasome Activation (e.g., NLRP3)
One of the most well-documented consequences of BzATP-mediated P2X7R activation is the assembly and activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex responsible for the activation of caspase-1 and the subsequent processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) nih.govunife.itresearchgate.net.
The activation sequence is initiated by P2X7R stimulation, which causes a significant efflux of potassium ions from the cell nih.govunife.it. This drop in intracellular potassium concentration is a key trigger for the assembly of the NLRP3 inflammasome, which consists of the NLRP3 scaffold protein, the adaptor protein ASC, and pro-caspase-1 nih.govunife.itbohrium.com. Once assembled, the inflammasome facilitates the cleavage of pro-caspase-1 into its active form, caspase-1(p20) nih.gov. Active caspase-1 then cleaves pro-IL-1β into mature, secretable IL-1β nih.gov.
In head and neck cancer cells, specific stimulation with BzATP has been shown to significantly increase the expression of P2X7R, NLRP3, and pro-IL-1β, leading to the activation of the NLRP3 inflammasome pathway nih.gov. Furthermore, studies in microglial cells have shown that P2X7R and NLRP3 closely interact at subcellular locations near the plasma membrane, and BzATP stimulation enhances this association, facilitating inflammasome activation unife.it. While this is a primary mechanism, some research suggests that in human macrophages, P2X7R activation by BzATP can also lead to IL-1β release through a pathway that is not entirely dependent on NLRP3 researchgate.netnih.gov.
Table 1: Effect of BzATP on Inflammasome and Signaling Pathways
| Cellular Pathway | Effect of BzATP Activation | Key Mediators | Cell Type Examples | Reference |
|---|---|---|---|---|
| ERK1/2 & JNK | Activation, leading to proliferation or apoptosis | Tyrosine kinases, Src, PKC (pathway varies) | Macrophages, Glioma cells, Microglia | researchgate.netnih.govresearchgate.net |
| NF-κB Signaling | Increased transcriptional activity, enhanced inflammatory response | IKK complex, IκBα degradation | Airway epithelial cells, Macrophages | atsjournals.orgnih.govresearchgate.net |
| NLRP3 Inflammasome | Assembly and activation, leading to IL-1β release | P2X7R, K+ efflux, ASC, Caspase-1 | Macrophages, Microglia, Head and Neck Cancer cells | nih.govunife.itnih.gov |
Regulation of Vesicle Trafficking and Exocytosis
Activation of the P2X7 receptor by BzATP has been implicated in the modulation of vesicle trafficking and exocytosis, including the release of neurotransmitters. While P2X7R activation is often linked to an increase in the release of excitatory neurotransmitters like glutamate (B1630785), some studies show a more complex, context-dependent role nih.gov. For instance, in an experimental model of Huntington's disease, BzATP was found to induce a larger depressive effect on synaptic transmission in the striatum. This was accompanied by an increase in the paired-pulse ratio, suggesting a reduction in presynaptic neurotransmitter release rather than an enhancement nih.gov. This indicates that BzATP's effect on exocytosis can be inhibitory in certain pathological states or neuronal circuits nih.gov. Physiological data also suggest that P2X7R stimulation can alter neurotransmitter release in various brain regions, including the hippocampus arvojournals.org.
Cytoskeletal Rearrangements and Cellular Morphology Changes
A hallmark of P2X7R activation by BzATP is the induction of dramatic and rapid changes in cellular morphology. These changes are underpinned by significant rearrangements of the actin cytoskeleton. Within seconds of activation, cells can exhibit dynamic membrane blebbing, a process where the cell membrane bulges outwards. This is followed by other morphological alterations such as cell rounding and detachment from the substrate. These effects are a direct consequence of the ion fluxes and downstream signaling events initiated by the P2X7R channel and pore formation.
Modulation of Gene Expression Profiles and Protein Upregulation (e.g., P2X7R)
BzATP-mediated P2 receptor activation can lead to significant alterations in gene expression profiles. In human M1 macrophages, BzATP treatment has been shown to induce cellular stress by significantly increasing the expression of genes involved in the unfolded protein response (UPR), such as CHOP, GADD34, and ATF6 tums.ac.irtums.ac.ir. This indicates that P2X7R activation can trigger endoplasmic reticulum stress pathways.
Interestingly, BzATP can also influence the expression of purinergic receptors themselves. In cultured rat brain astrocytes, BzATP stimulates the expression of the metabotropic P2Y2 receptor mRNA nih.gov. This upregulation is mediated through MAPK and PKC pathways, suggesting a mechanism of cross-talk between different P2 receptor subtypes nih.gov. Furthermore, in certain cancer cells, stimulation with BzATP has been observed to increase the expression of the P2X7R itself, potentially creating a positive feedback loop that sensitizes the cell to extracellular ATP nih.gov. Studies in microglial cells have also shown that BzATP stimulation can cause a slight increase in the expression of both P2X7R and NLRP3 unife.it.
Mechanisms of BzATP-Induced Cellular Viability Changes
The effect of BzATP on cellular viability is profound and multifaceted, often culminating in cell death through apoptosis or necrosis depending on the cell type and the duration of the stimulus. A primary mechanism involves the formation of a large, non-selective pore associated with the P2X7R upon prolonged or repeated stimulation with agonists like BzATP nih.gov.
This pore formation allows the passage of molecules up to 900 Da, leading to a collapse of ionic gradients, an influx of Ca2+, and the entry of cytotoxic molecules nih.gov. In retinal capillary cells, BzATP-induced pore formation leads to the production of oxidants via the enzyme NADPH oxidase, which is a key step in triggering cell death nih.gov. The subsequent oxidation-driven activation of KATP channels further boosts calcium influx, accounting for a significant portion of the observed cell death nih.gov.
In various leukemia cell lines, BzATP induces a decrease in cell viability, an effect that is mediated by P2X7R activation oup.com. Studies on retinal ganglion cells have shown that BzATP reduces cell numbers and that this cell death involves the activation of caspases, a family of proteases central to apoptosis arvojournals.org. The toxicity of BzATP can be potentiated in certain disease models, such as Huntington's disease, where cells expressing mutant huntingtin are more susceptible to BzATP-induced cell death nih.gov. This cell death is directly mediated by P2X7R, as it can be counteracted by P2X7R antagonists nih.gov.
Table 2: Research Findings on BzATP-Induced Cellular Changes
| Cellular Process | Observation | Underlying Mechanism | Cell Type/Model | Reference |
|---|---|---|---|---|
| Vesicle Trafficking | Reduced presynaptic neurotransmitter release | Inhibitory action on glutamate release | Huntington's Disease Model (R6/2 mice) | nih.gov |
| Gene Expression | Upregulation of UPR genes (CHOP, GADD34, ATF6) | Induction of endoplasmic reticulum stress | Human M1 Macrophages | tums.ac.irtums.ac.ir |
| Gene Expression | Upregulation of P2Y2 receptor mRNA | MAPK and PKC pathway activation | Rat Brain Astrocytes | nih.gov |
| Cell Viability | Increased cell death | Pore formation, oxidant production, KATP channel activation, Ca2+ influx | Retinal Capillary Cells | nih.gov |
| Cell Viability | Decreased cell viability via apoptosis | Caspase activation | Retinal Ganglion Cells, Leukemia Cells | arvojournals.orgoup.com |
Cell Proliferation and Migration
The influence of BzATP on cell proliferation and migration is highly context-dependent, varying significantly with cell type and the specific P2 receptor subtypes expressed. Research has demonstrated both stimulatory and inhibitory effects, highlighting the complexity of purinergic signaling in regulating cell dynamics.
In the context of cancer biology, BzATP has been shown to promote the proliferation and migration of certain tumor cells. For instance, in human glioma cell lines U87 and U251, BzATP treatment led to a significant increase in both cell proliferation and migration. nih.gov This effect was associated with the upregulation of the P2X7 receptor and the activation of the ERK signaling pathway. nih.gov Similarly, studies on colon cancer cells (LOVO and SW480) revealed that BzATP dose-dependently promoted cell migration and invasion. frontiersin.org This was accompanied by a downregulation of E-cadherin and an upregulation of MMP-2, key molecules in cell adhesion and extracellular matrix remodeling. frontiersin.org In breast cancer cells, BzATP has also been found to stimulate invasion and migration. spandidos-publications.com
Conversely, in other cell types, BzATP exhibits inhibitory effects on proliferation and migration. In cultured human keratinocytes, stimulation with BzATP significantly inhibited both proliferation and migration. mdpi.com This suggests a role for P2X7 receptor activation in regulating epithelial cell growth and wound healing. mdpi.com Furthermore, in certain breast cancer cell lines, such as the bone-metastatic tropic MDA-BoM-1833, BzATP has been shown to inhibit cell migration in a dose-dependent manner. mdpi.com This inhibitory action was linked to the downregulation of the chemokine receptor CXCR4. mdpi.com
The table below summarizes key research findings on the effects of BzATP on cell proliferation and migration in different cell types.
| Cell Type | Effect of BzATP | Key Findings | Associated Pathways/Molecules | Reference |
|---|---|---|---|---|
| Human Glioma Cells (U87, U251) | Increased proliferation and migration | BzATP treatment significantly enhanced cell numbers and movement. | P2X7R upregulation, ERK pathway activation | nih.gov |
| Colon Cancer Cells (LOVO, SW480) | Increased migration and invasion | Dose-dependent promotion of cell motility. | Downregulation of E-cadherin, upregulation of MMP-2, STAT3 signaling | frontiersin.org |
| Human Breast Cancer Cells (T47D) | Increased invasion and migration | BzATP stimulated cell movement. | AKT pathway | spandidos-publications.com |
| Human Keratinocytes | Inhibited proliferation and migration | Significant reduction in cell growth and wound closure. | P2X7 receptor stimulation | mdpi.com |
| Bone-Metastatic Breast Cancer Cells (MDA-BoM-1833) | Inhibited migration | Dose-dependent reduction in cell movement. | Downregulation of CXCR4 | mdpi.com |
| Neuroblastoma (IMR-32) and Breast Cancer (MCF-7) Cells | Increased migration | BzATP-mediated migration was inhibited by a P2X7 receptor antagonist. | P2X7 receptor | nih.gov |
Receptor-Mediated Cell Death Pathways (e.g., Apoptosis, Pyroptosis)
BzATP is a well-established inducer of receptor-mediated cell death, primarily through the activation of the P2X7 receptor. This can lead to various forms of programmed cell death, including apoptosis and pyroptosis, depending on the cell type and the intensity of the stimulus.
Apoptosis:
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and the elimination of damaged or unwanted cells. BzATP-induced P2X7 receptor activation can trigger apoptotic pathways in various cell types. For example, in retinal ganglion cells, BzATP led to a concentration-dependent reduction in cell viability, with evidence of caspase activation, a hallmark of apoptosis. arvojournals.org This cell death was preventable by P2X7 antagonists. arvojournals.org Similarly, in cultured mouse keratinocytes, BzATP was shown to induce apoptosis. researchgate.net In some neuronal cell models, particularly those relevant to Huntington's disease, BzATP has been demonstrated to induce cell death with apoptotic features. nih.govfrontiersin.org The pro-apoptotic effects of BzATP have also been observed in certain cancer cells, suggesting its potential as an anti-tumor agent in specific contexts. nih.gov
However, the apoptotic effect of BzATP is not universal. In human glioma cells, while BzATP promoted proliferation and migration, it did not significantly alter the number of apoptotic cells. nih.gov
Pyroptosis:
Pyroptosis is a highly inflammatory form of programmed cell death that is dependent on the activation of inflammatory caspases, most notably caspase-1. A key molecular platform for caspase-1 activation is the inflammasome, a multiprotein complex. The NLRP3 inflammasome is particularly responsive to P2X7 receptor activation by agonists like BzATP.
The process typically involves two signals. The first, or "priming," signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). The second signal, which can be provided by BzATP-mediated P2X7 receptor activation, triggers the assembly of the NLRP3 inflammasome. This leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves gasdermin D to induce pore formation in the cell membrane and subsequent pyroptotic cell death.
In head and neck cancer cells, specific stimulation of the P2X7 receptor by BzATP activated the NLRP3 inflammasome pathway. nih.gov Similarly, in astrocytes, BzATP was shown to be sufficient to increase the expression of IL-1β, a key component of the inflammasome pathway. frontiersin.org Research in macrophages has further elucidated the role of BzATP in triggering NLRP3 inflammasome activation and subsequent IL-1β release, although some studies suggest the existence of NLRP3-independent pathways for P2X7-mediated IL-1β release. nih.gov
The following table summarizes research findings on BzATP's role in receptor-mediated cell death pathways.
| Cell Type | Cell Death Pathway | Key Findings | Associated Molecules/Pathways | Reference |
|---|---|---|---|---|
| Retinal Ganglion Cells | Apoptosis | BzATP caused concentration-dependent cell death. | Caspase activation, P2X7 receptor | arvojournals.org |
| Cultured Mouse Keratinocytes | Apoptosis | BzATP induced programmed cell death. | P2X7 receptor | researchgate.net |
| Neuronal Cells (Huntington's Disease Model) | Apoptosis | BzATP induced a significant toxic effect. | P2X7 receptor | nih.govfrontiersin.org |
| Human Leukemia Cells (J6-1, KG1a) | Cell Death | BzATP decreased cell viability at higher concentrations. | P2X7 receptor | oup.com |
| Head and Neck Cancer Cells (A253) | Pyroptosis | BzATP activated the NLRP3 inflammasome pathway. | P2X7R, NLRP3, Caspase-1, IL-1β | nih.gov |
| Astrocytes | Inflammasome Priming | BzATP increased the expression of IL-1β. | P2X7 receptor, NF-κB | frontiersin.org |
| Human Macrophages | Pyroptosis/IL-1β Release | BzATP increased IL-1β release via P2X7R activation. | NLRP3 inflammasome, Caspase-1 | nih.gov |
Research Applications of Bzatp As a Pharmacological Probe
Elucidating P2X Receptor Functions in Diverse Cellular Contexts
BzATP has been extensively used to investigate the function of P2X7R in glial cells, particularly microglia and astrocytes, which are key players in central nervous system (CNS) homeostasis and pathology.
In microglial research, BzATP is used to induce P2X7R-mediated responses that mimic inflammatory conditions. Studies have shown that activation of P2X7R by BzATP in primary retinal microglia cultures leads to a significant increase in microglial proliferation and induces morphological changes characteristic of microglial activation nih.gov. However, the intensity and duration of P2X7R stimulation by BzATP can determine the cellular outcome. While moderate activation may promote proliferation, sustained or high-concentration exposure to BzATP has been shown to induce cell death in the N9 murine microglial cell line nih.gov. For instance, a high concentration of BzATP (380µM) can cause significant cell death in primary mouse microglia, an effect not observed in microglia from P2X7R knockout mice, confirming the receptor's essential role in this cytotoxic effect nih.gov.
In astrocytes, BzATP has been a critical tool for demonstrating the P2X7R-mediated release of gliotransmitters. Research has shown that BzATP triggers the release of glutamate (B1630785) from cultured murine cortical astrocytes nih.gov. This release is not due to cell lysis but occurs through the P2X7R channel itself nih.gov. Furthermore, in rat hippocampal brain slices, BzATP at a concentration of 100 μM was shown to trigger the astrocytic release of glutamate, which in turn elicited slow inward currents in CA1 pyramidal neurons, highlighting a mechanism for glial-neuronal communication nih.gov.
| Cell Type | Experimental Model | BzATP-Induced Effect | Reference |
| Microglia | Primary retinal cultures | Increased proliferation and morphological changes | nih.gov |
| Microglia | N9 murine cell line | Cell death with sustained stimulation | nih.gov |
| Astrocytes | Murine cortical cultures | Release of glutamate and D-aspartate | nih.gov |
| Astrocytes | Rat hippocampal slices | Glutamate release leading to neuronal currents | nih.gov |
BzATP is a valuable pharmacological tool for studying the role of P2X7R in the activation and function of various immune cells.
In macrophages, early studies demonstrated that BzATP, along with ATP, could activate phospholipase D (PLD) in the murine BAC1.2F5 macrophage cell line nih.gov. Subsequent research has shown that P2X7R activation by BzATP in macrophages is involved in pro-inflammatory responses, including the assembly of the NLRP3 inflammasome and the secretion of interleukins nih.gov.
For dendritic cells, P2X7R activation is crucial for their role as antigen-presenting cells. The activation of P2X7R on dendritic cells by agonists like BzATP can trigger the expression of costimulatory molecules and the secretion of cytokines, which are essential for T-cell activation nih.gov.
In lymphocytes, P2X7R activation has been linked to various functions, including the release of matrix metalloproteinase-9 (MMP-9) and the induction of cell migration nih.gov. Studies have also indicated that P2X7R participates in T lymphocyte activation, migration, and differentiation nih.gov.
| Immune Cell | Key BzATP-Mediated P2X7R Function | Investigated Pathway/Outcome | Reference |
| Macrophages | Pro-inflammatory response | Phospholipase D activation, NLRP3 inflammasome assembly | nih.govnih.gov |
| Dendritic Cells | Antigen presentation | Expression of costimulatory molecules, cytokine secretion | nih.gov |
| T Lymphocytes | Activation and migration | Release of MMP-9, differentiation | nih.gov |
The application of BzATP has been instrumental in understanding how P2X7R activation can modulate neuronal activity, often through interactions with glial cells.
In the dorsal root ganglia (DRG), BzATP has been used to demonstrate an increase in the excitability of neurons. Studies using in vivo calcium imaging in mice have shown that the application of BzATP to the ganglion initially activates more large-size neurons than small-size ones in a concentration-dependent manner mdpi.comnih.govresearchgate.net. This effect on neuronal excitability was blocked by a P2X7R-selective antagonist, confirming the receptor's involvement mdpi.comnih.govresearchgate.net. Importantly, BzATP was found to increase the responses of small-size DRG neurons to subsequent peripheral stimuli, suggesting a role in pain sensitization mdpi.comnih.govresearchgate.net.
While direct modulation of synaptic transmission in central neurons by BzATP is an area of ongoing research, the release of glutamate from astrocytes upon BzATP stimulation provides a clear indirect mechanism by which P2X7R activation can influence synaptic activity nih.gov.
| Neuronal Context | Experimental Finding | Implication | Reference |
| Dorsal Root Ganglia | Increased excitability of neurons | Pain sensitization | mdpi.comnih.govresearchgate.net |
| Hippocampus (indirectly) | Astrocyte-mediated glutamate release | Modulation of synaptic activity | nih.gov |
BzATP has been a key pharmacological agent in uncovering the intricate communication between neurons and satellite glial cells (SGCs) in sensory ganglia.
In the DRG, P2X7R is selectively expressed in SGCs, which closely envelop the neuronal cell bodies mdpi.comnih.govresearchgate.net. Using BzATP as a P2X7R agonist, researchers have shown that its application to the ganglion induces a concentration-dependent activation of SGCs mdpi.comnih.govresearchgate.net. This activation of SGCs by BzATP is proposed to trigger the release of signaling molecules, such as ATP, through pannexin-1 channels. This released ATP can then act on adjacent neurons, for instance, by activating P2X3 receptors, leading to increased neuronal excitability mdpi.comnih.govresearchgate.net. These findings suggest that purinergic signaling initiated by P2X7R activation on SGCs can trigger a cascade of events that modulates neuronal function in vivo mdpi.comnih.gov.
| Cellular Interaction | BzATP-Induced Mechanism | Consequence | Reference |
| SGC-Neuron in DRG | P2X7R activation on SGCs | Paracrine ATP release via pannexin-1 channels | Increased neuronal excitability |
| SGC-Neuron in DRG | SGC activation | Increased responses of small-size DRG neurons to stimuli | Nociceptive transmission facilitation |
BzATP has been employed to investigate the role of P2X7R in regulating the function of endothelial cells, particularly in the context of vascular barrier integrity.
In studies of the blood-brain barrier (BBB), which is formed by a specialized layer of endothelial cells, BzATP has been used to model conditions of barrier dysfunction. Research has shown that exposing brain microvascular endothelial cells to BzATP induces monolayer hyperpermeability nih.gov. This effect is associated with the activation of the NLRP3 inflammasome and subsequent increases in caspase-1 and MMP-9 activities, which can lead to the disarray of tight junction proteins that are critical for BBB integrity nih.gov. Inhibition of the NLRP3 inflammasome was found to rescue the BzATP-induced monolayer permeability, highlighting a specific signaling pathway involved in P2X7R-mediated BBB dysfunction nih.gov.
| Endothelial Context | BzATP-Induced Effect | Underlying Mechanism | Reference |
| Blood-Brain Barrier | Increased monolayer hyperpermeability | NLRP3 inflammasome activation, increased caspase-1 and MMP-9 activity | nih.gov |
The use of BzATP has provided insights into the function of P2X7R in bone metabolism, particularly in the activity of osteoblasts, the cells responsible for bone formation.
In cultures of rat calvarial cells, treatment with BzATP has been shown to enhance osteogenesis. Specifically, BzATP increased alkaline phosphatase (ALP) activity and mineral deposition in these cultures researchgate.net. Further studies have demonstrated that activation of P2X7R by BzATP can enhance ALP activity, the expression of key osteogenic transcription factors like RUNX2 and osterix, and increase the mineralized area and the number of bone nodules in bone marrow stromal cells (BMSCs) nih.gov. These findings suggest that P2X7R signaling plays a positive role in the differentiation of MSCs into mature osteoblasts nih.gov. Under conditions of high glucose, which can inhibit osteogenic differentiation, BzATP has been shown to promote the expression of P2X7, ALP, and osteocalcin (B1147995) in MC3T3-E1 osteoblastic cells researchgate.net.
| Bone Cell Type | Experimental Condition | Effect of BzATP | Reference |
| Rat Calvarial Cells | Osteogenic differentiation | Enhanced ALP activity and mineral deposition | researchgate.net |
| Bone Marrow Stromal Cells | Osteogenic differentiation | Enhanced ALP activity, RUNX2/osterix expression, mineralization | nih.gov |
| MC3T3-E1 Osteoblasts | High glucose | Promoted expression of P2X7, ALP, and osteocalcin | researchgate.net |
Glioma Cell Proliferation and Migration Studies
BzATP is instrumental in elucidating the role of P2X7 receptor activation in the progression of glioma, the most common type of malignant brain tumor. nih.gov Studies have demonstrated that BzATP can significantly influence the proliferation and migration of human glioma cell lines.
Activation of the P2X7 receptor by BzATP has been shown to promote the proliferation of U87 and U251 human glioma cells. nih.govnih.gov The proliferative effect is concentration-dependent, with significant increases observed at concentrations as low as 10 μM, and peaking at 100 μM BzATP. nih.gov This induced proliferation is linked to the upregulation of the MEK/ERK signaling pathway. nih.gov Conversely, in other glioma cell lines like M059J, high concentrations of BzATP (100 μM) have been shown to significantly decrease cell viability, indicating that the effects of P2X7R activation can be cell-line dependent. researchgate.net Some glioma cell lines, such as U-138 MG and U-251 MG, have shown resistance to cell death induced by BzATP. researchgate.net
In addition to proliferation, BzATP treatment enhances the migration of U87 and U251 glioma cells. nih.govnih.gov This effect is also mediated by the P2X7R-activated ERK pathway and can be blocked by specific inhibitors. nih.gov However, BzATP treatment does not significantly alter the rate of apoptosis in these particular glioma cell lines. nih.govnih.gov
Table 1: Effects of BzATP on Human Glioma Cell Lines
| Cell Line | BzATP Concentration | Observed Effect | Pathway Implicated | Reference |
| U87 | 10 μM - 1000 μM | Increased proliferation (peak at 100 μM) | MEK/ERK | nih.gov |
| U87 | Not specified | Increased migration | MEK/ERK | nih.gov |
| U251 | 100 μM - 1000 μM | Increased proliferation (peak at 100 μM) | MEK/ERK | nih.gov |
| U251 | Not specified | Increased migration | MEK/ERK | nih.gov |
| M059J | 100 μM | Decreased cell viability (25.6% reduction) | Not specified | researchgate.net |
Retinal Ganglion Cell and Ocular Epithelial Cell Responses
BzATP is widely used to study purinergic signaling in the eye, particularly its effects on retinal ganglion cells (RGCs), which are implicated in glaucoma. Stimulation of P2X7 receptors on RGCs with BzATP leads to a significant and sustained increase in intracellular calcium (Ca²⁺). arvojournals.orgarvojournals.org This response is dependent on extracellular calcium and is notably more potent with BzATP than with ATP itself. arvojournals.orgnih.gov
Prolonged exposure to BzATP is cytotoxic to RGCs, leading to apoptotic cell death. arvojournals.orgarvojournals.org The median lethal dose (LD50) for this effect has been determined to be 35 μM after a 24-hour exposure. arvojournals.org This cell death is initiated by the activation of caspases and can be prevented by P2X7 receptor antagonists like Brilliant Blue G (BBG) and oxidized ATP (oATP). arvojournals.orguni.lu The cytotoxic mechanism involves excessive Ca²⁺ influx, which may subsequently activate L-type Ca²⁺ channels, rather than the formation of large membrane pores. arvojournals.orgarvojournals.org In vivo studies have confirmed that intravitreal injection of BzATP reduces RGC survival, an effect that is also preventable by P2X7 antagonists. uni.lu
In other ocular cells, such as lacrimal gland myoepithelial cells, BzATP has been shown to activate both P2X7 and P2Y receptors, leading to an increase in intracellular Ca²⁺. arvojournals.org
Table 2: Effects of BzATP on Retinal Ganglion Cells (RGCs)
| Parameter | BzATP Concentration | Result | Key Findings | Reference |
| Intracellular Ca²⁺ | 10 μM | >100-fold more effective than ATP at raising Ca²⁺ | P2X7R-mediated, dependent on extracellular Ca²⁺ | arvojournals.org |
| Cell Viability | 50, 100, 500 μM | Progressive reduction in cell numbers over 24h | Induces apoptosis via caspase activation | arvojournals.org |
| Cell Death (LD50) | 35 μM | Median lethal dose after 24 hours | Cell death preventable by P2X7 antagonists (BBG, oATP) | arvojournals.org |
Investigating Purinergic Contribution to Fundamental Cellular Processes
Cellular Homeostasis and Stress Responses
BzATP serves as a tool to investigate how high levels of extracellular ATP, often present during inflammation or injury, disrupt cellular homeostasis and trigger stress responses. Activation of the P2X7 receptor by BzATP is directly linked to cellular events that culminate in metabolic and oxidative stress. nih.gov This stimulation leads to the generation of hydrogen peroxide and can cause mitochondrial toxicity, which is considered a key event leading to cell death. nih.gov
Furthermore, BzATP has been shown to induce the unfolded protein response (UPR), a cellular stress response pathway, in human M1 macrophages. tums.ac.irresearchgate.net Treatment with BzATP elevates the expression of UPR-associated genes such as CHOP, GADD34, and ATF6, indicating that purinergic signaling can activate endoplasmic reticulum stress pathways that may lead to cell death. tums.ac.ir
Formation and Release of Pores and Vesicles
A distinctive feature of the P2X7 receptor is its ability to form a large, non-selective membrane pore upon prolonged or maximal agonist stimulation. BzATP is a potent inducer of this pore formation. frontiersin.orgresearchgate.net The opening of this macropore allows the passage of molecules up to 900 Da in size, a phenomenon that can be visualized experimentally by the uptake of fluorescent dyes like YO-PRO-1 or ethidium (B1194527) bromide. researchgate.netmdpi.com
The process of pore formation is a key area of research, as it is linked to significant downstream effects, including the release of inflammatory mediators like interleukin-1β and the induction of cell death. nih.gov Studies using BzATP have shown that this pore formation can be dependent on the coupling of the P2X7 receptor to pannexin-1 channels. nih.gov The ability of BzATP to induce these pores is used to study the receptor's function in various cell types, including macrophages and microglia, and to investigate genetic variations that affect pore formation and are linked to disease susceptibility. nih.govnih.gov
Development and Characterization of P2X Receptor Modulators (using BzATP as a reference agonist)
BzATP is a standard reference agonist in the development and pharmacological characterization of new P2X receptor modulators, particularly antagonists for the P2X7 receptor. rndsystems.commedchemexpress.com Because BzATP provides a potent and relatively specific activation of the P2X7 receptor, it is used as the stimulus in assays designed to test the inhibitory activity of novel compounds. tocris.com
For example, the ability of a candidate antagonist to block BzATP-induced responses—such as calcium influx, ion current, or dye uptake—is a primary measure of its efficacy and potency. plos.orgresearchgate.net Numerous P2X7 antagonists, including A-740003, A-438079, and JNJ47965567, have been characterized by their ability to block BzATP-induced functions. mdpi.com Docking simulations of BzATP binding to the P2X7 receptor also provide a structural basis for designing new modulators. cardiff.ac.uk
High-Throughput Screening Assays Utilizing BzATP for Ligand Discovery
The consistent and robust activity of BzATP makes it a suitable tool for high-throughput screening (HTS) assays aimed at discovering new ligands for purinergic receptors. These assays are often designed to rapidly test large libraries of chemical compounds for their ability to either mimic (agonists) or block (antagonists) the effects of BzATP.
Common HTS formats involve using BzATP to stimulate cells expressing the P2X7 receptor and measuring a downstream effect, such as a change in intracellular calcium concentration using fluorescent indicators or membrane permeabilization via dye uptake. plos.org A reduction in the BzATP-induced signal in the presence of a test compound indicates potential antagonist activity. This approach allows for the efficient identification of "hit" compounds that can then be further investigated and optimized in drug discovery programs targeting the P2X7 receptor.
Theoretical Frameworks and Conceptual Advancements in Bzatp Research
The study of 2′(3′)-O-(4-Benzoylbenzoyl)adenosine 5′-triphosphate (BzATP), as its ammonium (B1175870) salt, has been instrumental in advancing our understanding of purinergic signaling. Its unique properties as a potent agonist, particularly for the P2X7 receptor, have allowed researchers to dissect complex physiological and pathological processes. This article explores the theoretical frameworks and conceptual leaps that have been made possible through research involving BzATP.
Future Directions and Emerging Research Avenues for Bzatp
The study of 2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate (BzATP), particularly its ammonium (B1175870) salt, continues to be a fertile ground for research in purinergic signaling. As a potent agonist for several P2X and P2Y receptors, its unique properties offer numerous avenues for future investigation. The following sections outline key areas where research into BzATP is poised to make significant contributions.
Q & A
Q. What experimental protocols are recommended for assessing BzATP's effects on intracellular calcium dynamics in neuronal or glial cells?
Methodological Answer:
- Protocol : Treat cells (e.g., retinal ganglion cells, HEK293-P2X7R) with BzATP (10–100 μM) and monitor intracellular Ca²⁺ using fluorescent probes like Fura-2-AM. For acute effects, apply BzATP for 2–5 minutes .
- Key Controls : Include TEA chloride (equivalent molarity to BzATP triethylammonium salt) to rule out nonspecific effects of the counterion . Antagonists like A-438079 (10 μM) can isolate P2X7-mediated Ca²⁺ influx .
- Data Interpretation : Measure peak Ca²⁺ elevation (initial transient) and sustained phase; the latter is P2X7-specific .
Q. How can researchers determine BzATP’s receptor specificity in a given cellular model?
Methodological Answer:
- Step 1 : Profile P2X receptor subtypes in the model using RT-PCR or immunoblotting (e.g., P2X7 vs. P2X1/2/3/4) .
- Step 2 : Compare BzATP’s EC₅₀/pEC₅₀ values against known subtype-specific agonists/antagonists (Table 1) .
- Step 3 : Use knockout models or siRNA silencing to confirm receptor dependency .
Table 1 : BzATP’s pEC₅₀ Values for P2X Receptors
| Receptor Subtype | pEC₅₀ | Species/Tissue | Reference |
|---|---|---|---|
| P2X1 | 8.74 | Heterologous | |
| P2X7 (Rat) | 6.31 | Rat cortical astrocytes | |
| P2X7 (Mouse) | 5.33 | HEK293-P2X7R |
Q. What are validated assays for evaluating BzATP-induced P2X7 activation in immune or neural cells?
Methodological Answer:
- Functional Assays :
- Molecular Assays: RT-PCR for NLRP3 inflammasome components or Ca²⁺ imaging with Fura-2-AM .
Advanced Research Questions
Q. How should researchers address discrepancies in BzATP’s effects on cell proliferation (e.g., glioma promotion vs. astrocyte inhibition)?
Methodological Answer:
Q. How do serum constituents (e.g., albumin) affect BzATP’s apparent potency, and how can this be mitigated?
Methodological Answer:
- Problem : Bovine serum albumin (BSA) binds BzATP, reducing free agonist concentration and underestimating potency .
- Solutions :
- Pre-incubate BzATP with fatty acids (e.g., arachidonic acid) to block albumin binding .
- Use serum-free media or adjust BzATP concentrations empirically via dose-response curves in serum-containing vs. serum-free conditions .
Q. What experimental controls are critical when using BzATP triethylammonium salt to isolate P2X7-specific effects?
Methodological Answer:
- Counterion Control : Include TEA chloride (matching molarity) to account for nonspecific ionic effects .
- Receptor Specificity : Co-apply subtype-selective antagonists (e.g., A-438079 for P2X7, PPADS for P2X1/3) .
- Calibration : Normalize Ca²⁺ responses to ATP (EC₅₀ ~100 μM for P2X7) or known agonists .
Q. How can BzATP concentrations be optimized for chronic (e.g., metabolic) vs. acute (e.g., synaptic) studies?
Methodological Answer:
- Acute Studies: Use 10–50 μM for synaptic transmission assays (e.g., sEPSC recordings in cortical neurons) .
- Chronic Studies: Lower doses (1–10 μM, 7-day exposure) are effective for metabolic studies (e.g., 1 mg/kg in mice increases O₂ consumption ).
- Toxicity Threshold : Monitor cell viability via MTT assays; >50 μM BzATP induces apoptosis in 24 h .
Key Notes for Experimental Design
- Contradictions : BzATP’s dual roles in proliferation (e.g., glioma vs. astrocytes) highlight context-dependent receptor coupling .
- Species Sensitivity : Rat P2X7 (EC₅₀ = 3.6 μM) is 80x more sensitive than mouse P2X7 (EC₅₀ = 285 μM) .
- Non-Receptor Effects : TEA in BzATP salts alters pHi and Ca²⁺ dynamics; always include counterion controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
